molecular formula C4H7ClOS B13155809 Cyclopropylmethanesulfinyl chloride

Cyclopropylmethanesulfinyl chloride

Cat. No.: B13155809
M. Wt: 138.62 g/mol
InChI Key: NBFNMGSIVUAWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropylmethanesulfinyl chloride is an organosulfur compound with the molecular formula C₄H₇ClOS It is a derivative of methanesulfonyl chloride, featuring a cyclopropyl group attached to the methanesulfinyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylmethanesulfinyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanethiol with sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction typically proceeds as follows:

[ \text{Cyclopropylmethanethiol} + \text{Sulfuryl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and improved safety. The use of continuous flow reactors allows for precise temperature and pressure control, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethanesulfinyl chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropylmethanesulfonic acid.

    Reduction: Reduction reactions can convert it to cyclopropylmethanesulfinate.

    Substitution: It readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reactions with nucleophiles like ammonia (NH₃), ethanol (C₂H₅OH), and thiols (RSH) are typically carried out in the presence of a base such as pyridine.

Major Products

Scientific Research Applications

Cyclopropylmethanesulfinyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropylmethanesulfinyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it may interact with amino groups in proteins, leading to the formation of sulfonamide linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropylmethanesulfinyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for introducing the cyclopropylmethanesulfonyl moiety into target molecules, potentially leading to compounds with unique biological and chemical properties .

Properties

Molecular Formula

C4H7ClOS

Molecular Weight

138.62 g/mol

IUPAC Name

cyclopropylmethanesulfinyl chloride

InChI

InChI=1S/C4H7ClOS/c5-7(6)3-4-1-2-4/h4H,1-3H2

InChI Key

NBFNMGSIVUAWRA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CS(=O)Cl

Origin of Product

United States

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